7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-N-(4-sulfamoylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N~6~-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a triazolopyrimidine core, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, the introduction of the pyrazole ring, and the attachment of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N~6~-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N~6~-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N6-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives and sulfonamide-containing compounds. Examples include:
- N-[4-(AMINOSULFONYL)PHENYL]-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- N-[4-(AMINOSULFONYL)PHENYL]-2-{[5-(4-TERT-BUTYLPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Uniqueness
N~6~-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique combination of structural features, including the triazolopyrimidine core, pyrazole ring, and sulfonamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H20N8O3S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
7-(2,5-dimethylpyrazol-3-yl)-5-methyl-N-(4-sulfamoylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H20N8O3S/c1-10-8-14(25(3)24-10)16-15(11(2)22-18-20-9-21-26(16)18)17(27)23-12-4-6-13(7-5-12)30(19,28)29/h4-9,16H,1-3H3,(H,23,27)(H2,19,28,29)(H,20,21,22) |
InChI Key |
ZSIISIWKWZPBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C |
Origin of Product |
United States |
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